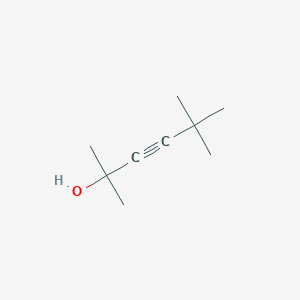
2,5,5-trimethylhex-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,5-trimethylhex-3-yn-2-ol is an organic compound with the molecular formula C9H16O. It is a member of the alkynol family, characterized by the presence of both an alkyne (triple bond) and an alcohol (hydroxyl group) functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,5,5-trimethylhex-3-yn-2-ol involves the reaction of acetylene with acetone in the presence of a base, such as sodium amide (NaNH2). The reaction proceeds through the formation of an intermediate acetylide, which then reacts with acetone to yield the desired product .
Another method involves the treatment of this compound with sodium hydride (NaH) and sulfur dichloride (SCl2) in diethyl ether (Et2O). This reaction produces a class of α, β-unsaturated sulfenic acid esters .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,5,5-trimethylhex-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Palladium on activated charcoal under an ethylene atmosphere is commonly used for oxidation reactions.
Reduction: Hydrogenation using catalysts like palladium or platinum.
Substitution: Various reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or other functionalized derivatives.
Aplicaciones Científicas De Investigación
2,5,5-trimethylhex-3-yn-2-ol has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industrial Chemistry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5,5-trimethylhex-3-yn-2-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound interacts with palladium catalysts to form carbonyl compounds. The exact molecular targets and pathways can vary depending on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5,5-Trimethyl-hex-3-in-2-ol
- 2-methyl-5,5-dimethylhex-3-yn-2-ol
- 3-Hexyn-2-ol,2,5,5-trimethyl
- 2-methyl-5,5-dimethyl-hex-3-in-2-ol
Uniqueness
2,5,5-trimethylhex-3-yn-2-ol is unique due to its specific combination of an alkyne and alcohol functional group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in various synthetic and industrial applications .
Propiedades
Número CAS |
1522-16-3 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
2,5,5-trimethylhex-3-yn-2-ol |
InChI |
InChI=1S/C9H16O/c1-8(2,3)6-7-9(4,5)10/h10H,1-5H3 |
Clave InChI |
DKUUKNHZNHMLIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(C)(C)O |
SMILES canónico |
CC(C)(C)C#CC(C)(C)O |
Key on ui other cas no. |
1522-16-3 |
Sinónimos |
2-Methyl-5,5-diMethyl-hex-3-in-2-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















